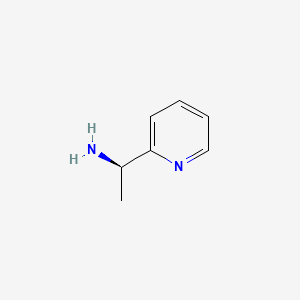![molecular formula C11H7F3N2O2 B2670335 1-hydroxy-5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrazinone CAS No. 866142-99-6](/img/structure/B2670335.png)
1-hydroxy-5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, the multicomponent reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one in dimethyl sulfoxide at ambient temperature was investigated to give a related compound .Molecular Structure Analysis
The molecular structure of “1-hydroxy-5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrazinone” consists of 11 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms.Applications De Recherche Scientifique
Herbicidal Applications
- Pyridazinone compounds, including those structurally related to "1-hydroxy-5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrazinone," have been studied for their inhibitory effects on photosynthesis and development in plants. A study discussed the modes of action of these compounds as herbicides, highlighting their ability to inhibit the Hill reaction in barley, which is crucial for photosynthesis. These findings suggest potential applications in developing more effective herbicides with specific action mechanisms (Hilton et al., 1969).
Synthetic Methods
- Research into the chlorination of 1-hydroxy-2(1H)-pyrazinones with phosphoryl chloride revealed novel pathways for synthesizing chlorinated pyrazine derivatives. This study provides insights into the chemical transformations of pyrazinone compounds, which could be useful in designing novel synthetic routes for related chemicals (Sato, 1986).
Biochemical and Medicinal Applications
- A series of dizinc(II) complexes based on pyrazolate ligands have been synthesized and investigated as functional models of phosphoesterases. These studies focus on the hydrolytic activity of these complexes towards phosphoesters, simulating the action of metallophosphatases. Such research indicates the potential for developing metal-based enzymes or enzyme mimics for biomedical applications (Penkova et al., 2009).
Antiviral Research
- The synthesis of furobenzopyrone derivatives and their evaluation against viruses like the Japanese encephalitis virus and Herpes simplex virus type-I showcase the antiviral potential of pyrazinone-related compounds. Such research may guide the development of new antiviral drugs (Pandey et al., 2004).
Bacterial Degradation
- Studies on the bacterial degradation of pyrazinone compounds, specifically 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, reveal insights into the biodegradation pathways of these chemicals. Understanding these pathways is crucial for assessing the environmental impact and persistence of such compounds (de Frenne et al., 1973).
Propriétés
IUPAC Name |
1-hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-1-7(2-4-8)9-6-16(18)10(17)5-15-9/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGDAQDEPLLVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C(=O)C=N2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


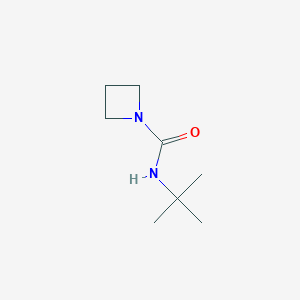
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2670256.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2670258.png)
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2670260.png)
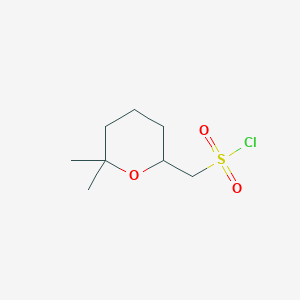
![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)
![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)

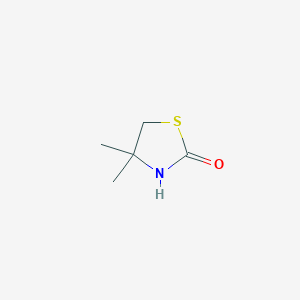
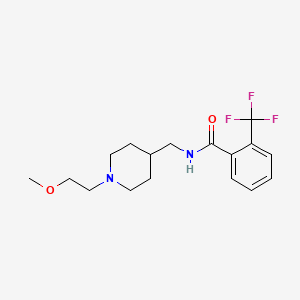
![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
